4-(Aminomethyl)-1-benzylpiperidin-4-ol
Overview
Description
Synthesis Analysis
The synthesis of related piperidine derivatives has been reported using different methods. For instance, a regio- and stereospecific Lewis acid-catalyzed aminolysis of 1-benzyl-3,4-epoxypiperidine was performed to produce trans-3-amino-1-benzylpiperidin-4-ols, highlighting a method that could potentially be adapted for the synthesis of 4-(Aminomethyl)-1-benzylpiperidin-4-ol . Additionally, the synthesis of other complex structures, such as 6-amino-3-benzylmercapto-1,2,4-triazolo[3,4-f][1,2,4]triazin-8(7H)-one, demonstrates the versatility of reactions involving piperidine derivatives .
Molecular Structure Analysis
The molecular structure and vibrational spectra of compounds similar to 4-(Aminomethyl)-1-benzylpiperidin-4-ol have been studied using various spectroscopic techniques, including FT-IR, FT-Raman, NMR, and UV-Vis . Density Functional Theory (DFT) has been employed to optimize geometrical parameters and to perform vibrational assignments based on Potential Energy Distribution (PED) . These studies provide a foundation for understanding the molecular structure of 4-(Aminomethyl)-1-benzylpiperidin-4-ol.
Chemical Reactions Analysis
The chemical reactivity of piperidine derivatives has been explored through the formation of ion-associate complexes, as seen in the synthesis of the procainamide-tetraphenylborate complex . This indicates that 4-(Aminomethyl)-1-benzylpiperidin-4-ol could potentially participate in similar reactions, forming complexes with other molecules, which could be relevant in pharmaceutical applications.
Physical and Chemical Properties Analysis
The physical and chemical properties of piperidine derivatives have been characterized by spectroscopic methods and computational studies. The HOMO-LUMO energy gap, molecular electrostatic potential (MEP), and natural bond orbital (NBO) analysis provide insights into the electronic properties and reactivity of these compounds . The presence of intramolecular hydrogen bonds and electron delocalization has been confirmed, which are important factors in determining the stability and reactivity of 4-(Aminomethyl)-1-benzylpiperidin-4-ol .
Scientific Research Applications
Synthesis Methodologies
- Regiospecific Synthesis: Grishina et al. (2017) discuss a regio- and stereospecific synthesis method for trans-3-amino-1-benzylpiperidin-4-ols, which can be intermediates for antitumor alkaloid analogs like pseudodistomin D (Grishina et al., 2017).
Biological Applications and Research
- Sigma Receptor Ligands: Prezzavento et al. (2007) explored substituted 1-phenyl-2-cyclopropylmethylamines, finding high affinity for sigma receptors with certain 4-phenylpiperidin-4-ol derivatives. This study highlights the potential of these compounds in neurological research (Prezzavento et al., 2007).
- Antitumor and Antiproliferative Properties: Various derivatives of 4-(Aminomethyl)-1-benzylpiperidin-4-ol show potential as antitumor agents. For instance, Szakonyi et al. (2022) note the antiproliferative activities of certain 1,4-amino alcohol derivatives, indicating a potential application in cancer treatment (Szakonyi et al., 2022).
- Anti-Inflammatory Properties: Jayashree et al. (2016, 2017) conducted studies showing the anti-inflammatory properties of 4-benzylpiperidine, a compound structurally related to 4-(Aminomethyl)-1-benzylpiperidin-4-ol (Jayashree et al., 2016), (Jayashree et al., 2017).
- Nootropic Agents: Research by Valenta et al. (1994) on certain 1,4-disubstituted 2-oxopyrrolidines, including 4-(Aminomethyl)-1-benzyl-2-oxopyrrolidine, examined their potential nootropic activities, suggesting applications in cognitive enhancement or therapy (Valenta et al., 1994).
Chemical Properties and Studies
- Cholinesterase Inhibitory Properties: Kumar Sukumarapillai et al. (2016) synthesized N-benzylpiperidine-4-one derivatives, showing their potential as cholinesterase inhibitors, indicating potential relevance in neurodegenerative diseases (Kumar Sukumarapillai et al., 2016).
Safety And Hazards
Future Directions
properties
IUPAC Name |
4-(aminomethyl)-1-benzylpiperidin-4-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O/c14-11-13(16)6-8-15(9-7-13)10-12-4-2-1-3-5-12/h1-5,16H,6-11,14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWYHVVSOLJTLRK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(CN)O)CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70439621 | |
Record name | 4-(aminomethyl)-1-benzylpiperidin-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70439621 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Aminomethyl)-1-benzylpiperidin-4-ol | |
CAS RN |
23804-68-4 | |
Record name | 4-(aminomethyl)-1-benzylpiperidin-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70439621 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(aminomethyl)-1-benzylpiperidin-4-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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